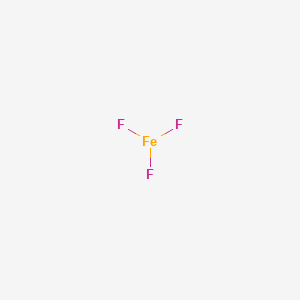

Ferric fluoride

説明

Ferric Fluoride, also known as Iron (III) Fluoride, is an inorganic compound with the formula FeF3 . It is a green crystalline solid that is slightly soluble in water . The primary hazard is the threat to the environment . It is used in ceramics .

Synthesis Analysis

The synthesis of Ferric Fluoride involves treating any anhydrous iron compound with Fluorine . It is also used in the preparation of a zirconium-based metal organic framework (MOF-801) adsorbent using a solvothermal method for the removal of fluoride ions from water .Molecular Structure Analysis

The anhydrous form of Ferric Fluoride adopts a simple structure with octahedral Fe (III)F6 centres interconnected by linear Fe-F-Fe linkages . The crystals are classified as rhombohedral with an R-3c space group . The gas at 987 °C consists of FeF3, a planar molecule of D3h symmetry with three equal Fe-F bonds, each of length 176.3 pm .Chemical Reactions Analysis

Ferric Fluoride is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases . By reaction with lithium, transition metal fluorides such as FeF3 can be reduced to the respective zero valent metal/LiF mixture .Physical And Chemical Properties Analysis

Ferric Fluoride is a green crystalline solid . It is slightly soluble in water . The primary hazard is the threat to the environment . It is used in ceramics .科学的研究の応用

Water Treatment

- Field : Environmental Science

- Application : Ferric Fluoride is used as an adsorbent for defluorination in water treatment . It helps in removing excessive fluoride content from water, which can pose a threat to human health and ecological security .

- Method : The process involves the use of adsorbents like Ferric Fluoride for defluorination. The fluoride ions are adsorbed on the surface of the adsorbents .

- Results : The research shows that cerium-aluminum bimetallic oxides with a molar concentration ratio of 1:6 show good fluorine removal ability. The maximum adsorption amount was at pH = 2.4 .

Catalyst for Conversion of Carbonyl Compounds

- Field : Organic Chemistry

- Application : Ferric Fluoride is used as a catalyst for the conversion of carbonyl compounds into oxathioacetals and dithioacetals .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Cathode Material for Sodium-Ion Batteries

- Field : Material Science

- Application : Ferric Fluoride is used as a cathode material for sodium-ion batteries .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Production of High-Capacity Lithium Storing Cathodes

- Field : Material Science

- Application : Ferric Fluoride is used to produce high-capacity lithium storing cathodes via liquid phase exfoliation method .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Production of Ceramics

- Field : Material Science

- Application : Ferric Fluoride is used in the production of ceramics . It helps in enhancing the physical and chemical properties of the ceramics .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Catalyst for Cross Coupling Reactions

- Field : Organic Chemistry

- Application : Ferric Fluoride-based compounds are used as catalysts for some cross coupling reactions . Specifically, the coupling of biaryl compounds are catalyzed by hydrated iron(II) fluoride complexes of N-heterocyclic carbene ligands .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Microelectronics

- Field : Electronics

- Application : Ferric Fluoride is used in the etching of silicon wafers for microelectronics . It helps in the production of microelectronic devices .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Production of Fluorinated Polymers

- Field : Polymer Science

- Application : Ferric Fluoride is used in the production of fluorinated polymers . These polymers have a wide range of applications including non-stick coatings, weather-resistant finishes, and high-performance lubricants .

- Method : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

将来の方向性

The increasing demand for ceramics from end-use sectors like Aerospace, Building and Construction, and medical is expected to drive the market for ferric fluoride . Moreover, the use of ferric fluoride and its derivatives in cross-coupling reactions particularly the biaryl compounds is expected to create a positive impact on the market .

特性

IUPAC Name |

trifluoroiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXPRJOPFJRHA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Fe](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Fe, FeF3 | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064823 | |

| Record name | Ferric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric fluoride is a green crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in ceramics., Green solid; Very slightly soluble in water; [Merck Index] Light green crystalline solid; [MSDSonline] | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes >1832.0 °F (USCG, 1999) | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very slightly soluble in water; freely sol in dilute hydrogen fluoride; practically insoluble in alcohol, ether, benzene; 0.008 g/100 g liquid hydrogen fluoride. | |

| Record name | FERRIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.87 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.87 | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ferric fluoride | |

Color/Form |

Green hexagonal crystals | |

CAS RN |

7783-50-8 | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron fluoride (FeF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERRIC FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 1832 °F (USCG, 1999) | |

| Record name | FERRIC FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。